3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide
Description
This compound features a 1,2,4-oxadiazole ring substituted with a methyl group at position 3, linked to an azetidine (four-membered nitrogen-containing ring) carboxamide. The oxadiazole moiety is known for metabolic stability and hydrogen-bonding capacity, while the azetidine ring offers conformational rigidity due to its small size .
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-20-17(24-21-12)15-10-22(11-15)18(23)19-9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,15H,9-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSJCDXDKFXMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide is a derivative of the oxadiazole scaffold, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.
The molecular formula of the compound is with a molecular weight of 308.33 g/mol. The structure includes a naphthalene moiety and an oxadiazole ring, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms include:
- Inhibition of Growth Factors : These compounds can inhibit various growth factors and enzymes that are crucial for cancer cell proliferation.
- Targeting Specific Enzymes : The oxadiazole derivatives have shown activity against enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are involved in cancer cell metabolism and survival .
A study highlighted that structural modifications of oxadiazole derivatives lead to enhanced cytotoxicity against different cancer cell lines. This suggests that 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide could be optimized for better efficacy through similar modifications .
Biological Activity Spectrum
The biological activity of this compound extends beyond anticancer effects. Other reported activities include:
- Antimicrobial Activity : Compounds with oxadiazole structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : Studies have shown that certain oxadiazole derivatives possess anti-inflammatory properties without significant genotoxicity .
- Antioxidant Properties : The presence of the oxadiazole ring contributes to antioxidant activity, which is beneficial in reducing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole derivatives:
- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that derivatives with specific substitutions exhibited IC50 values ranging from 5 to 20 μM, indicating potent cytotoxic effects .
- Antimicrobial Testing : A series of oxadiazole compounds were tested against various pathogens, showing minimum inhibitory concentrations (MICs) as low as 32 μg/mL against resistant strains .
- Genotoxicity Assessment : Research conducted using Ames tests showed that modifications in the structure of oxadiazoles could reduce genotoxic effects while maintaining biological activity .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example:
- A study showed that derivatives of oxadiazole exhibited growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% in some cases .
- The compound's structure allows for interaction with biological targets involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Compounds similar to 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide have also been studied for their antimicrobial effects:
- A series of synthesized oxadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The mechanism of action often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
The oxadiazole derivatives are known to act as enzyme inhibitors:
- Studies have indicated that these compounds can inhibit lipoxygenase activity, which is crucial in inflammatory pathways .
- This suggests potential applications in treating inflammatory diseases and conditions related to excessive leukotriene production.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of oxadiazole derivatives and their biological activity is critical for the design of more effective compounds. Key findings include:
- The presence of specific substituents on the oxadiazole ring significantly influences the potency against various biological targets.
| Substituent | Activity | Effectiveness |
|---|---|---|
| Methyl group | Enhanced anticancer activity | High |
| Naphthalene moiety | Improved enzyme inhibition | Moderate to High |
Case Study 1: Anticancer Screening
In a systematic screening of various oxadiazole derivatives, including our compound of interest, researchers observed that modifications to the naphthalene moiety could enhance cytotoxic effects against specific cancer cell lines. The study highlighted the importance of molecular flexibility and electronic properties in achieving desired biological outcomes.
Case Study 2: Antimicrobial Testing
Another study focused on a series of synthesized oxadiazoles where 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine derivatives were tested against a panel of bacterial strains. Results indicated that certain structural variations led to increased efficacy against resistant strains, suggesting potential for therapeutic development in antibiotic resistance scenarios.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Azetidine vs. Piperidine/Pyridine Derivatives
- Target Compound : Azetidine (4-membered ring) enhances rigidity but may increase synthetic complexity compared to six-membered piperidine analogues (e.g., 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride, ). Piperidine derivatives often exhibit greater flexibility and bioavailability .
- Quinoline/Triazolopyridine Analogues: Navacaprantum () contains a quinoline core with a 3-methyl-1,2,4-oxadiazole group. The larger aromatic system may improve DNA intercalation or kinase inhibition but reduces solubility. Similarly, triazolopyridine derivatives () combine triazole and pyridine rings, offering distinct electronic properties .
Substituent Effects
- Naphthalen-1-ylmethyl Group: This bulky aromatic substituent in the target compound contrasts with smaller groups in analogues (e.g., trifluoromethyl in pyrazole derivatives, ; oxan-4-yl in navacaprantum, ).
Physicochemical and Pharmacokinetic Properties
Table 1: Key Physicochemical Comparisons
- Lipophilicity : The target compound’s logP (~3.5) is intermediate, balancing solubility and membrane penetration. Navacaprantum’s higher logP (~4.2) may limit aqueous solubility but enhance tissue distribution .
- Molecular Weight : The target compound (334.36 Da) falls within drug-like space, whereas navacaprantum (477.56 Da) approaches the upper limit for oral bioavailability .
Metabolic Stability
The 1,2,4-oxadiazole ring in the target compound resists enzymatic degradation, similar to pyrazole derivatives () and navacaprantum (). However, the azetidine core may introduce strain-induced reactivity, requiring stability testing .
Target Engagement
- Kinase/Receptor Modulation: Quinoline () and imidazopyridine () analogues are often explored in oncology and CNS disorders due to their aromatic systems and hydrogen-bonding motifs .
Q & A
Q. What are the established synthetic routes for 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide, and how are key intermediates characterized?
The synthesis of this compound likely involves multi-step reactions, including cyclization and coupling strategies. A plausible route is:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under acidic conditions.
- Step 2 : Functionalization of the azetidine ring, possibly through carboxamide coupling using activated esters (e.g., HATU/DIPEA) with the naphthalene-methylamine derivative.
- Key Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.4 ppm for naphthalene ), IR (C=O stretch ~1670 cm⁻¹ for carboxamide ), and HRMS to confirm molecular ion peaks .
Q. How is the purity and structural integrity of the compound confirmed in academic settings?
- Chromatographic Methods : HPLC or UPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Spectroscopic Validation : 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for the azetidine-oxadiazole junction and naphthalene substitution pattern .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (deviation <0.4%).
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and selectivity in oxadiazole-azetidine coupling?
- Design of Experiments (DOE) : Use factorial designs to test variables like temperature (40–100°C), catalyst loading (e.g., Cu(OAc)₂ at 5–15 mol% ), and solvent polarity (e.g., tert-butanol/water mixtures ). Response surface methodology (RSM) can identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., cycloaddition vs. carboxamide formation).
Q. What computational strategies predict the compound’s reactivity or binding interactions with biological targets?
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization steps or assess oxadiazole ring stability under acidic/basic conditions .
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., kinases or GPCRs) using docking software (AutoDock Vina) and validate with MM-GBSA binding free energy calculations .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in cytotoxicity may arise from varying ATP concentrations in kinase assays.
- Orthogonal Validation : Re-test the compound in standardized panels (e.g., NCI-60 cancer cell lines) alongside positive controls (e.g., staurosporine for kinase inhibition).
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Key foci: oxidation of the naphthalene methyl group or hydrolysis of the oxadiazole ring .
- Isotope-Labeling : Use ¹⁴C-labeled analogs to track metabolic products in hepatocyte assays .
Methodological Considerations for Structural Analogs
Q. How does the substitution pattern on the naphthalene ring influence physicochemical properties?
- LogP Analysis : Compare octanol/water partition coefficients (e.g., introducing electron-withdrawing groups on naphthalene reduces LogP by ~0.5 units).
- Thermal Stability : DSC/TGA to assess melting points and decomposition profiles (e.g., methyl substitution may lower melting points by 20–30°C vs. nitro derivatives ).
Q. What advanced spectroscopic techniques differentiate stereoisomers or polymorphs?
- X-ray Crystallography : Resolve azetidine ring puckering and confirm regiochemistry of the oxadiazole substituent .
- Solid-State NMR : Distinguish polymorphs via ¹³C chemical shift anisotropy (CSA) patterns .
Data Reproducibility and Scaling Challenges
Q. How can batch-to-batch variability in synthesis be minimized during scale-up?
Q. What strategies mitigate solvent or reagent impurities affecting biological assays?
- Quality Control : Pre-treat solvents with molecular sieves or perform freeze-pump-thaw cycles for oxygen-sensitive reactions.
- Counter-Screening : Include vehicle-only controls in assays to identify artifactic inhibition/activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
